![molecular formula C8H9BrO B11720369 6-Bromo-2,3-dimethylphenol CAS No. 951161-67-4](/img/structure/B11720369.png)
6-Bromo-2,3-dimethylphenol
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Overview
Description
6-Bromo-2,3-dimethylphenol is an organic compound with the molecular formula C₈H₉BrO It is a brominated derivative of phenol, characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2,3-dimethylphenol can be synthesized through the bromination of 2,3-dimethylphenol. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, where the bromine atom or the hydroxyl group can be substituted by other electrophiles.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in acetic acid or carbon tetrachloride.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Formation of various substituted phenols depending on the electrophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,3-dimethylphenol.
Scientific Research Applications
Synthesis of Organic Compounds
6-Bromo-2,3-dimethylphenol serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent enhances electrophilic substitution reactions, facilitating the formation of more complex structures.
- Electrophilic Substitution Reactions : The presence of bromine in the aromatic ring allows for further functionalization. For instance, it can undergo bromination to yield dibromo derivatives or be involved in nucleophilic substitutions to produce diverse functional groups .
Pharmaceutical Applications
Recent studies have indicated that derivatives of this compound exhibit significant biological activities, particularly antimicrobial and anti-inflammatory properties.
- Antimicrobial Activity : Compounds derived from this compound have shown promising results against various bacterial strains. For example, a study found that certain derivatives exhibited high degrees of inhibition against both bacterial and fungal strains .
- Anti-inflammatory Properties : Some synthesized compounds based on this phenol demonstrated anti-inflammatory effects comparable to established drugs like ibuprofen. This suggests potential for development into therapeutic agents .
Material Science
In materials science, this compound is utilized in the synthesis of polymers and resins. Its reactivity allows it to be incorporated into polymer chains, enhancing the material's properties.
- Polymer Synthesis : Dimethylphenols are known intermediates in polymer chemistry. The compound can be used to create thermosetting resins or as a modifier in existing polymer systems to improve thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylphenol involves its interaction with specific molecular targets. In electrophilic substitution reactions, the bromine atom and hydroxyl group on the benzene ring influence the reactivity and selectivity of the compound. The presence of the bromine atom can activate or deactivate certain positions on the benzene ring, affecting the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenol: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
4-Bromo-2,3-dimethylphenol: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
2,4-Dimethylphenol: Another dimethylphenol derivative with different substitution patterns, affecting its chemical behavior.
Uniqueness
6-Bromo-2,3-dimethylphenol is unique due to the specific positioning of the bromine atom and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
6-Bromo-2,3-dimethylphenol (CAS No. 15191-36-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological properties, synthesis, and relevant case studies, while providing a comprehensive overview of the current understanding of this compound.
This compound has the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol. It features a bromine atom substituted on a dimethylphenolic structure, which influences its reactivity and biological activity. The compound is characterized by:
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water partition coefficient) | 2.78 |
Solubility | High in organic solvents |
Toxicity | Highly toxic by inhalation, ingestion, or skin absorption |
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity. A study published in PubMed demonstrated that compounds derived from this structure were tested against various viruses, including Herpes simplex and HIV. Although the specific activity of this compound was not highlighted in this study, related compounds showed significant antiviral effects with minimal cytotoxicity at certain concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial and antifungal properties. BenchChem reports that it is being explored for potential applications in medicine due to these activities. The mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
Synthesis
The synthesis of this compound typically involves bromination of 2,3-dimethylphenol derivatives. Various methods have been reported in literature for the preparation of similar compounds:
- Bromination : Direct bromination of dimethylphenols under controlled conditions.
- Hydrolysis : Hydrolysis of corresponding bromobenzenes in alkaline solutions can yield high-purity products .
Study on Antiviral Activity
A notable study investigated the antiviral effects of various derivatives related to this compound. The results indicated that while some derivatives showed promising antiviral activity against Vaccinia virus with a minimum inhibitory concentration (MIC) as low as 1.92 µg/ml, others did not exhibit significant effects . This suggests that structural modifications can greatly influence biological activity.
Toxicological Assessment
Toxicological evaluations have shown that exposure to this compound can lead to severe health risks including respiratory distress and skin irritation . Chronic exposure may result in liver or kidney damage, emphasizing the need for caution when handling this compound.
Properties
CAS No. |
951161-67-4 |
---|---|
Molecular Formula |
C8H9BrO |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylphenol |
InChI |
InChI=1S/C8H9BrO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,1-2H3 |
InChI Key |
OMWIEKUXKZIWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)C |
Origin of Product |
United States |
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